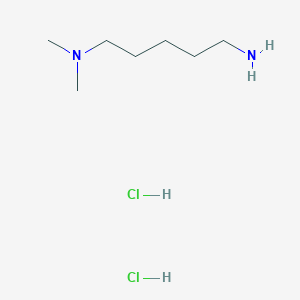
5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a useful research compound. Its molecular formula is C4H10Cl2N4S and its molecular weight is 217.1. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound is an organic arsenical chemotherapeutic agent . When injected intramuscularly, it is rapidly absorbed . The exact mode of action on its targets is unknown .
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, are known to affect a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It is known that the compound is an organic arsenical chemotherapeutic agent that is freely soluble in water . When injected intramuscularly, it is rapidly absorbed .
Result of Action
Compounds with similar structures, such as imidazole derivatives, are known to have a broad range of biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
CAS No. |
74784-49-9 |
|---|---|
Molecular Formula |
C4H10Cl2N4S |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




